1-(3-Fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may include:
Step 1: Formation of the chromeno-pyrrole core through a cyclization reaction.
Step 2: Introduction of the 3-fluorophenyl group via a substitution reaction.
Step 3: Addition of the 2-hydroxy-2-phenylethyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other chromeno-pyrrole derivatives such as:
- 1-(3-Chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(3-Methylphenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The presence of the 3-fluorophenyl group and the 2-hydroxy-2-phenylethyl group in this compound may confer unique biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C25H18FNO4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H18FNO4/c26-17-10-6-9-16(13-17)22-21-23(29)18-11-4-5-12-20(18)31-24(21)25(30)27(22)14-19(28)15-7-2-1-3-8-15/h1-13,19,22,28H,14H2 |
InChI Key |
PAXZFJKJOTWTLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)F)O |
Origin of Product |
United States |
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